Isohumulone
CAS No.: 25522-96-7
Cat. No.: VC21344858
Molecular Formula: C21H30O5
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25522-96-7 |
---|---|
Molecular Formula | C21H30O5 |
Molecular Weight | 362.5 g/mol |
IUPAC Name | 3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |
Standard InChI | InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3 |
Standard InChI Key | QARXXMMQVDCYGZ-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |
Canonical SMILES | CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |
Melting Point | 62-63°C |
Chemical Identity and Structure
Isohumulone is a monoterpenoid with the molecular formula C21H30O5 and a molecular weight of 362.5 g/mol . Structurally, isohumulone is formed during the brewing process through isomerization of humulone, a primary alpha acid found in hops . During this transformation, humulone undergoes an acyloin rearrangement resulting in the stereoisomers cis-isohumulone and trans-isohumulone .
The cis-isohumulone variant (also known as Isohumulone A1 or Isohumulone B) possesses the IUPAC name (4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one . This structural configuration creates a compound with distinct physicochemical properties that contribute to its biological activity and applications in brewing.
Physicochemical Properties
The following table presents key physicochemical properties of isohumulone and related compounds:
Compound | Molecular Length (nm) | Calculated Log P |
---|---|---|
Iso-humulone | 1.3620 | 2.90 |
Iso-cohumulone | 1.1664 | 2.90 |
Iso-adhumulone | 1.3830 | 2.90 |
Dihydroisohumulone | 1.3536 | 2.80 |
Tetrahydroisohumulone | 1.3851 | 3.00 |
Table 1: Physicochemical properties of isohumulone and its structural analogs
The lipophilicity (LogP values around 2.90) and molecular dimensions suggest favorable properties for membrane permeation, contributing to the compound's bioavailability and biological activities . These characteristics are particularly important when considering isohumulone's potential therapeutic applications.
Origin and Formation
Isohumulones are produced during the brewing process through the thermal isomerization of humulones present in hops. When hop cones are added to boiling wort during beer production, the relatively insoluble humulone undergoes isomerization, resulting in isohumulone formation . This process significantly enhances solubility, which is essential for transferring the bitter character to beer.
The isomerization yields two stereoisomeric forms - cis and trans isohumulones - with cis isomers comprising approximately 68% of the mixture . The cis configuration exhibits greater stability with a half-life of approximately 5 years, compared to trans isomers with a half-life of only 1 year . This stability difference is attributed to reduced steric hindrance between the large vicinal side chains in the cis configuration.
Both isomers demonstrate sensitivity to light and oxygen exposure, undergoing Norrish Type I reactions that produce 3-methylbut-2-ene-1-thiol (skunky thiol) and dehydro-humulonic acid - compounds responsible for beer decomposition and characteristic "skunky" flavor in light-exposed beer . This photosensitivity explains why beer is traditionally bottled in brown or green glass to provide protection from light-induced degradation.
Historical Significance in Brewing
Modern brewing science has revealed that beyond imparting bitterness, isohumulones enhance beer quality through improved foam stability and contribute to flavor stability through various mechanisms . The isomerization process converting humulones to isohumulones is crucial for achieving the desired sensory profile in beer, as the iso-alpha acids demonstrate significantly enhanced solubility at brewing pH levels compared to their precursors .
Biological Activities
Metabolic Regulation
Isohumulones demonstrate significant effects on metabolic pathways through their interaction with peroxisome proliferator-activated receptors (PPARs) . Research has established that isohumulones can activate both PPARα and PPARγ, nuclear receptors that function as dietary lipid sensors regulating fatty acid and carbohydrate metabolism .
Through PPAR activation, isohumulones influence several metabolic parameters. Among the three major isohumulone homologs, isohumulone and isocohumulone specifically demonstrate the capacity to activate these receptors . This mechanism parallels the action of therapeutic compounds like fibrates (PPARα activators used for dyslipidemia) and thiazolidinediones (PPARγ activators used for diabetes management).
Clinical Evidence
A double-blind, placebo-controlled pilot study investigating the effects of isohumulones on diabetes demonstrated significant decreases in blood glucose and hemoglobin A1c levels after 8 weeks of treatment (10.1% and 6.4% reductions, respectively, compared to baseline) . These findings suggest that isohumulones may improve insulin sensitivity in both insulin-resistant animal models and human patients with type 2 diabetes .
This clinical evidence, although preliminary, provides support for the potential therapeutic applications of isohumulones in managing metabolic disorders characterized by insulin resistance and dysregulated glucose metabolism.
Research Challenges and Future Directions
Despite the promising biological activities of isohumulones, several research challenges remain. The photosensitivity and oxidative susceptibility of isohumulones present stability concerns for both brewing applications and potential therapeutic formulations . This has prompted research into more stable derivatives, including reduced isohumulones, which maintain biological activity while demonstrating enhanced stability.
Future research directions may include:
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Expanded clinical trials to further validate the antidiabetic properties observed in preliminary human studies
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Mechanistic investigations to elucidate the precise molecular interactions between isohumulones and PPARs
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Structure-activity relationship studies to develop optimized derivatives with enhanced stability and efficacy
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Exploration of additional therapeutic applications based on the metabolic and anti-inflammatory effects observed in preclinical studies
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